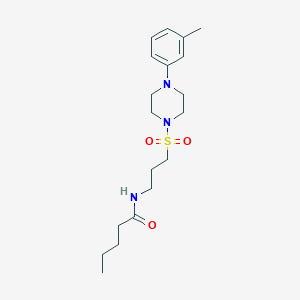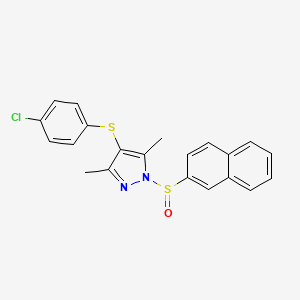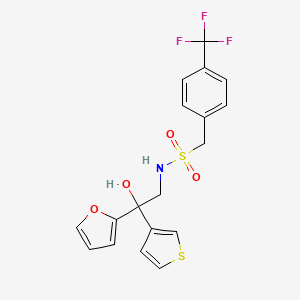![molecular formula C22H29N5O4 B2563544 7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione CAS No. 313665-48-4](/img/structure/B2563544.png)
7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound A" and is a potent inhibitor of a specific protein kinase. In
Scientific Research Applications
Environmental Fate and Toxicology of Alkylphenol Ethoxylates
Alkylphenol ethoxylates (APEs) are surfactants found in various industrial and domestic products, which upon degradation generate alkylphenols (APs) such as nonylphenol (NP) and octylphenol (OP). These compounds have been studied for their persistence in the environment and potential endocrine-disrupting effects. Understanding the environmental fate and toxicological impact of APEs and their metabolites offers insight into the assessment and management of chemicals with similar environmental persistence and biological activity profiles (G. Ying, B. Williams, & R. Kookana, 2002).
Occurrence and Fate of Parabens in Aquatic Environments
Parabens, used as preservatives in various consumer products, share similarities in usage and environmental presence with many industrial chemicals. Research focusing on their occurrence, fate, and behavior in aquatic environments can guide studies on the environmental impact of other synthetic compounds, including the understanding of their biodegradability, persistence, and potential formation of harmful by-products (Camille Haman et al., 2015).
Cytochrome P450 Enzyme Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug-drug interactions and the metabolism of xenobiotics. Such research is foundational in pharmacology and toxicology, providing insights into the metabolic pathways that may be involved in the biotransformation of a wide range of compounds, including potential drug candidates (S. C. Khojasteh et al., 2011).
Pharmacological and Biological Activity of Polyphenols
Polyphenols, including flavonoids and nonflavonoid compounds, exhibit a range of biological and pharmacological activities, such as neuroprotective, anti-inflammatory, and antioxidant effects. Research into the mechanisms of action and therapeutic potential of polyphenols can provide a template for investigating the biological activities of new chemical entities with polyphenolic structures (F. Moosavi et al., 2015).
properties
IUPAC Name |
7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-3-15-7-9-17(10-8-15)31-14-16(28)13-27-18-19(25(2)22(30)24-20(18)29)23-21(27)26-11-5-4-6-12-26/h7-10,16,28H,3-6,11-14H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMSZMQIKMGPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7-[3-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)
![Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2563464.png)



![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)
![N-(sec-butyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2563478.png)
![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563482.png)
![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)
